Zatolmilast
Overview
Description
Zatolmilast is an investigational drug primarily being studied for its potential to treat Fragile X syndrome, a leading cause of inherited intellectual disability and autism . It is a selective inhibitor of phosphodiesterase 4 subtype D, which plays a crucial role in modulating cyclic adenosine monophosphate signaling pathways .
Mechanism of Action
Target of Action
Zatolmilast primarily targets Phosphodiesterase 4D (PDE4D) , a regulator of the intracellular second messenger cyclic adenosine monophosphate (cAMP) in neurons . PDE4D is highly expressed in the brain, making it a promising target for drugs designed to treat central nervous system disorders .
Mode of Action
This compound acts as a negative allosteric modulator of PDE4D . It works by modulating a signaling molecule called cyclic AMP (cAMP) . By inhibiting PDE4D, this compound increases cAMP levels, which can promote the maturation of connections between neurons .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of cAMP signaling . Elevated cAMP levels can lead to a cascade of events that promote the maturation of neuronal connections, which are often impaired in individuals with certain cognitive disorders .
Pharmacokinetics
The time-to-peak drug concentrations range from 2 to 2.3 hours, and the terminal half-lives range from 7 to 20 hours .
Result of Action
This compound’s action on cAMP modulation and PDE4D inhibition can lead to improved cognition. In a Phase 2 trial involving adult males with Fragile X syndrome, an exploratory analysis showed that this compound improved cognition, specifically in language domains including picture vocabulary and oral reading recognition .
Biochemical Analysis
Biochemical Properties
Zatolmilast is believed to work by modulating a signaling molecule called cyclic AMP (cAMP), which may promote the maturation of connections between neurons
Cellular Effects
This compound has shown potential effects on various types of cells and cellular processes. In particular, it is believed to influence cell function by modulating cAMP signaling . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being studied.
Molecular Mechanism
The molecular mechanism of this compound involves modulation of the cAMP signaling pathway . By selectively inhibiting PDE4D, this compound may increase cAMP levels, promoting the maturation of neuronal connections
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have potential cognitive benefits .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are being studied. Current research is focused on evaluating the safety and efficacy of this compound in males aged 9 to 45 years with FXS .
Metabolic Pathways
As a modulator of cAMP, this compound likely interacts with enzymes and cofactors involved in cAMP metabolism .
Transport and Distribution
Current studies are investigating how this compound is absorbed and eliminated, with preliminary findings suggesting that both this compound and similar compounds are slowly absorbed and eliminated .
Subcellular Localization
The subcellular localization of this compound and its effects on cellular activity and function are currently being studied. As a modulator of cAMP signaling, this compound likely has effects in multiple cellular compartments where cAMP signaling occurs .
Preparation Methods
The synthetic routes and reaction conditions for Zatolmilast are not widely published. it is known that the compound was discovered by Tetra Therapeutics and is currently being developed by Shionogi & Co., Ltd . Industrial production methods likely involve complex organic synthesis techniques, but specific details are proprietary and not publicly available.
Chemical Reactions Analysis
Zatolmilast, as a selective phosphodiesterase 4 subtype D inhibitor, does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context. Instead, its primary interactions are biological, involving the modulation of cyclic adenosine monophosphate levels within cells .
Scientific Research Applications
Comparison with Similar Compounds
Zatolmilast is part of a new class of selective phosphodiesterase 4 subtype B and subtype D inhibitors. Similar compounds include Nerandomilast, Orismilast, and PF-07038124 . Unlike these compounds, this compound is specifically targeted for cognitive enhancement in Fragile X syndrome, making it unique in its therapeutic application .
Properties
IUPAC Name |
2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUMTMGJHPGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1606974-33-7 | |
Record name | Zatolmilast [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZATOLMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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